molecular formula C15H16N2O2S B2865731 3-Phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797741-42-4

3-Phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2865731
CAS RN: 1797741-42-4
M. Wt: 288.37
InChI Key: CAXGHBMZLAMZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized and studied the biological activities of azetidinone and thiazolidinone derivatives linked to various organic nuclei. For instance, Saundane and Walmik (2013) synthesized azetidinone and thiazolidinone moieties linked to an indole nucleus, showing antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral studies, highlighting their potential in medical chemistry applications (Saundane & Walmik, 2013).

Antimicrobial Screening

The antibacterial and antifungal activities of azetidinone and thiazolidinone derivatives have been extensively studied. For example, Patel, Mistry, and Desai (2008) reported on the conventional and microwave-induced synthesis of various azetidinone and thiazolidinone derivatives from a specific precursor, screening them for antibacterial, antifungal, and antitubercular activity (Patel et al., 2008). Similarly, N. Patel and Minesh D. Patel (2017) synthesized derivatives from chalcone and evaluated their antibacterial and antifungal activities, contributing to the development of novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Novel Synthesis Approaches

Researchers have developed novel synthesis approaches to create derivatives with potential antimicrobial properties. Kumar et al. (2015) devised a copper(I) catalyzed, microwave-assisted one-pot, four-component sequential reaction to synthesize 3-phenyl-2-[4-{(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy}phenyl]thiazolidin-4-ones, demonstrating the efficiency of modern synthetic methods in producing biologically active compounds (Kumar et al., 2015).

Antimicrobial Properties and Molecular Modeling

The antimicrobial properties of azetidin-2-one derivatives, alongside molecular modeling studies, have been explored to understand their mechanism of action and improve their efficacy. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives, reporting on their antibacterial activities and employing molecular docking to elucidate their potential mechanisms against bacterial targets (Chhajed & Upasani, 2012).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “3-Phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXGHBMZLAMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.